molecular formula C10H12N4O2 B1269452 Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2627-58-9

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1269452
CAS RN: 2627-58-9
M. Wt: 220.23 g/mol
InChI Key: UQUFOQMTNQTGIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multicomponent reactions, where aminoazoles react with acetoacetic ester and different aldehydes. For instance, a related compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was synthesized using a Biginelli reaction, highlighting the versatility of synthesis methods for this class of compounds (Hery Suwito et al., 2018).

Molecular Structure Analysis

X-ray analysis and spectroscopic methods are commonly used to elucidate the molecular structure of pyrazolopyrimidine derivatives. For example, compounds with a similar framework have been structurally characterized, providing insights into their molecular conformations and the potential for hydrogen bonding, which is a significant aspect of their chemical behavior (J. Portilla et al., 2006).

Chemical Reactions and Properties

The reactivity of ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be inferred from studies on similar molecules. These compounds undergo various chemical transformations, including ring-chain isomerism and reactions with amines, which lead to a wide range of derivatives with diverse properties (M. V. Pryadeina et al., 2008).

Physical Properties Analysis

The physical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. These properties are often determined through detailed analytical techniques, including crystallography and solubility studies (L. Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and potential for forming hydrogen bonds or other interactions, are essential for understanding the behavior of ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in different chemical environments. Studies on related compounds provide a foundation for predicting the behavior of this specific compound in various chemical contexts (G. Danagulyan et al., 2011).

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is used in the synthesis of a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones. These compounds are obtained by reacting ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, which are derived from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates. This synthesis pathway demonstrates the compound's utility in creating novel pyrimidine derivatives, potentially useful in various chemical applications (Bruni et al., 1994).

Role in the Synthesis of Pyrazolo[1,5-a][1,3]diazepine Derivatives

The compound plays a crucial role in synthesizing pyrazolo[1,5-a][1,3]diazepine derivatives. It has been utilized in a corrected synthesis of ethyl 3-cyano-7-methylpyrazolo[1, 5-a]pyrimidine-6-oxoacetate, demonstrating its importance in creating structurally complex and potentially biologically significant molecules (Chimichi et al., 1993).

Reactivity and Transformation in Alkaline Conditions

This compound exhibits significant reactivity in alkaline conditions, transforming into various pyrimidine derivatives. For instance, condensation with ethyl ethoxymethyleneacetoacetate and ethyl ethoxymethylenecyanoacetate yields different substituted pyrazolo[1,5-a]pyrimidines. These reactions highlight the compound's versatility and potential in synthesizing diverse chemical entities (Danagulyan et al., 2011).

Formation of Bicyclic Carbethoxy Derivatives

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is involved in the formation of bicyclic carbethoxy derivatives. This process includes the rearrangement of these derivatives to produce various hydroxypyrazolo[1,5-a]pyrimidines, illustrating its role in complex chemical transformations leading to novel molecular structures (Danagulyan et al., 2005).

Applications in X-Ray Analysis

This compound has also been utilized in X-ray analysis studies, providing crucial insights into the molecular structure and behavior of related chemical entities. This usage underscores its importance in research requiring detailed structural analysis (Clayton et al., 1980).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-16-10(15)7-5-12-8-4-6(2)13-14(8)9(7)11/h4-5H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUFOQMTNQTGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360204
Record name ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

CAS RN

2627-58-9
Record name ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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